Enhanced Reactivity in Suzuki-Miyaura Coupling: 5-Bromo vs. 5-Chloro Analog
The 5-bromo substituent on the 6-azaindole core provides superior reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to the 5-chloro analog. The bond dissociation energy for the C–Br bond in heteroaromatic systems is significantly lower than that of the C–Cl bond, leading to faster oxidative addition and higher turnover frequencies under standard coupling conditions. This translates to higher isolated yields when using the 5-bromo compound as a substrate under identical reaction conditions .
| Evidence Dimension | Suzuki-Miyaura Cross-Coupling Efficiency |
|---|---|
| Target Compound Data | Quantitative yield data for this specific compound is not publicly available; however, general heteroaryl bromide vs. chloride reactivity trends are well established. Bromides consistently demonstrate faster oxidative addition and higher yields under milder conditions . |
| Comparator Or Baseline | 5-Chloro-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde (CAS 1204501-41-6) |
| Quantified Difference | Typical reactivity difference: C–Br oxidative addition is 50–200× faster than C–Cl for analogous heteroaromatic systems, enabling lower catalyst loadings and shorter reaction times . |
| Conditions | Standard Suzuki-Miyaura conditions: Pd(0) catalyst (e.g., Pd(PPh₃)₄), aqueous base, aryl/heteroaryl boronic acid, inert atmosphere. |
Why This Matters
Higher coupling efficiency reduces catalyst costs, shortens reaction times, and improves isolated yields, making the 5-bromo derivative the more economical and reliable choice for library synthesis.
- [1] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 2457-2483. View Source
